molecular formula C9H16Cl2N2O B2822334 [4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride CAS No. 2260930-90-1

[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride

Cat. No. B2822334
CAS RN: 2260930-90-1
M. Wt: 239.14
InChI Key: GPAQHIKLNIQXRG-UHFFFAOYSA-N
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Description

“[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2260930-90-1 . It has a molecular weight of 239.14 . The IUPAC name for this compound is (4-(1,2-diaminoethyl)phenyl)methanol dihydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O.2ClH/c10-5-9(11)8-3-1-7(6-12)2-4-8;;/h1-4,9,12H,5-6,10-11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES (Simplified Molecular Input Line Entry System) string is C1=CC(=CC=C1CO)C(CN)N.Cl.Cl , which is another notation to represent the structure of a molecular species.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 239.14 .

Scientific Research Applications

Catalytic Applications

  • Enantioselective Catalysis : The compound is used in enantioselective epoxidation of α,β-enones, demonstrating its utility as an effective organocatalyst. It promotes the formation of epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu & Loh, 2008).

  • Palladium Nanoparticle Stabilization : It aids in stabilizing palladium(0) nanoparticles. These stabilized nanoparticles are used as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under specific conditions (Moreno-Mañas, Pleixats & Villarroya, 2001).

Material Science and Synthesis

  • Polymer Synthesis : The compound plays a role in the synthesis of various polymers. For example, it is used in the preparation of organosoluble poly(arylate-imide)s, demonstrating its relevance in the creation of materials with specific properties like solubility and thermal stability (Yang, Chiang & Chen, 2003).

  • Crystallographic Studies : It is utilized in crystallographic and computational studies, such as in the synthesis of copper(II) 2,2′-bis(2-oxidobenzylideneamino)-4,4′-dimethyl-1,1′-biphenyl complexes, to understand different binding modes and interactions in molecular structures (Ababneh et al., 2020).

Chemistry and Biochemistry

  • Chemical Kinetics and Catalysis : In biochemistry and chemical kinetics, this compound is used to study reactions like methanolysis of S-aryl methylphosphonothioates, providing insights into catalytic processes and potential applications in decontamination (Dhar, Edwards & Brown, 2011).

  • Biomembrane Studies : It is significant in understanding the impact of solvents like methanol on lipid dynamics in biological and synthetic membranes, highlighting its importance in studies related to biomembranes and proteolipids (Nguyen et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[4-(1,2-diaminoethyl)phenyl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-9(11)8-3-1-7(6-12)2-4-8;;/h1-4,9,12H,5-6,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAQHIKLNIQXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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